molecular formula C7H4Cl2FNO B596438 2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone CAS No. 1374652-34-2

2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone

Cat. No.: B596438
CAS No.: 1374652-34-2
M. Wt: 208.013
InChI Key: XZYAGJZPXNLQKY-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone is a halogenated acetophenone derivative featuring a pyridine ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 3, and a 2-chloroethanone group at position 2. Its molecular formula is C₇H₃Cl₂FNO, with a calculated molecular weight of 207.97 g/mol.

Properties

IUPAC Name

2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYAGJZPXNLQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857412
Record name 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-34-2
Record name 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that derivatives of chloropyridines possess significant antimicrobial properties. The presence of the chloro and fluorine substituents in 2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone may enhance its efficacy against various bacterial strains, making it a candidate for further development into antimicrobial agents .
  • Anticancer Properties : Compounds containing pyridine rings have been studied for their anticancer activity. The structural features of this compound suggest potential interactions with biological targets involved in cancer cell proliferation and survival pathways .
  • Pharmaceutical Intermediates : This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows for the development of new drugs targeting specific diseases .

Agrochemical Applications

  • Pesticide Development : The unique structure of this compound suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated and fluorinated nature may contribute to enhanced stability and efficacy against pests .
  • Plant Growth Regulators : Research into similar compounds indicates that they can act as growth regulators, influencing plant development and yield. This application could be explored further with this compound to assess its effects on agricultural productivity .

Material Science Applications

  • Polymer Chemistry : The compound's reactive functional groups can be utilized in polymer synthesis, potentially leading to novel materials with tailored properties for specific applications such as coatings or adhesives .
  • Nanotechnology : Its incorporation into nanomaterials could lead to advancements in drug delivery systems or sensors due to the compound's potential interactions at the molecular level with other materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various chlorinated pyridine derivatives, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents from chloropyridine derivatives showed that modifications to the 5-position significantly enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural variations in developing effective therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related chloroethanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Synthesis Method Applications
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone (Target) C₇H₃Cl₂FNO 207.97 Pyridine (5-Cl, 3-F), 2-chloroethanone Not Reported Likely nucleophilic acylation Pharmaceutical intermediate (inferred)
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone () C₁₀H₆ClFNO 225.61 Indole (5-F), 3-chloroethanone Not Reported Condensation reactions Antiproliferative agents
2-Chloro-1-(5'-ethyl-4-hydroxy-2'-methoxybiphenyl-3-yl)ethanone () C₁₇H₁₇ClO₃ 304.77 Biphenyl (4-OH, 2-OCH₃, 5-C₂H₅), chloroethanone 145°C Hoesch reaction Hydroxyacetophenone derivatives
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone () C₁₀H₁₁ClO₃ 214.65 Benzene (2,5-OCH₃), chloroethanone Light-yellow crystals (stored at 2–8°C) Not specified Organic synthesis intermediate
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone () C₇H₄ClFNO 173.56 Pyridine (3-Cl, 5-F), ethanone Not Reported Not specified Research chemical

Key Observations:

Structural Differences and Electronic Effects: The target compound’s pyridine ring with dual halogenation (Cl, F) contrasts with the indole derivative’s heteroaromatic system () and the biphenyl system (). The absence of a chlorine on the ethanone group in 1-(3-chloro-5-fluoropyridin-2-yl)ethanone () reduces steric hindrance, possibly improving solubility compared to the target compound .

Synthesis Methods: The Hoesch reaction () is a viable route for introducing chloroethanone groups to aromatic systems, suggesting applicability to the target compound’s synthesis .

Physical Properties :

  • The biphenyl derivative () exhibits a higher melting point (145°C) due to extended π-conjugation and hydrogen bonding (4-OH group), whereas methoxy-substituted analogs () are stored at low temperatures, indicating higher volatility .

The pyridine scaffold (Target, ) is common in agrochemicals and kinase inhibitors, suggesting utility in drug discovery .

Biological Activity

2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone, with the CAS number 1374652-34-2, is a chemical compound characterized by its unique structure featuring both chlorine and fluorine substituents on a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C7H4Cl2FNO, with a molecular weight of 208.02 g/mol. The compound is classified as hazardous, with signal words indicating "Danger" and associated hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of chlorine and fluorine atoms allows for strong interactions with various biological molecules, potentially altering their function. This interaction can lead to significant biological effects, including antimicrobial and antichlamydial activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing similar pyridine structures have shown selective activity against Chlamydia trachomatis, suggesting that modifications in the structure can enhance efficacy against specific pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
ACP1a64Neisseria meningitidis
ACP1b16Haemophilus influenzae
This compoundTBDTBD

Case Studies

In a study focusing on the synthesis and evaluation of pyridine derivatives, it was found that certain modifications to the pyridine ring significantly enhanced the antimicrobial properties against both Gram-positive and Gram-negative bacteria . The study highlighted the importance of electron-withdrawing groups in improving activity, which may also apply to this compound.

Another investigation explored the compound's potential as an antichlamydial agent. The results indicated that derivatives with specific substituents could effectively reduce chlamydial inclusion numbers in infected cells, showcasing the compound's potential for therapeutic applications .

Research Applications

The compound has broad applications in scientific research:

  • Medicinal Chemistry : As an intermediate in synthesizing bioactive molecules and pharmaceuticals.
  • Antimicrobial Development : Investigated for developing new drugs targeting bacterial infections.
  • Industrial Use : Employed in producing agrochemicals and other industrial chemicals .

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